molecular formula C8H6N2O2 B1339810 1H-Indazole-7-carboxylic acid CAS No. 677304-69-7

1H-Indazole-7-carboxylic acid

Cat. No.: B1339810
CAS No.: 677304-69-7
M. Wt: 162.15 g/mol
InChI Key: WBCWIQCXHSXMDH-UHFFFAOYSA-N
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Description

1H-Indazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2. It is part of the indazole family, which is characterized by a fused benzene and pyrazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-7-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with hydrazine, followed by oxidation . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-haloaryl-N-tosylhydrazones . These reactions typically require specific conditions, such as the presence of a base and an inert atmosphere.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .

Scientific Research Applications

1H-Indazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Indazole-7-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Comparison: 1H-Indazole-7-carboxylic acid is unique due to its specific position of the carboxylic acid group on the indazole ring. This positioning can influence its reactivity and the types of derivatives that can be synthesized. Compared to other similar compounds, it may offer distinct advantages in terms of biological activity and synthetic versatility .

Properties

IUPAC Name

1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCWIQCXHSXMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505281
Record name 1H-Indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677304-69-7
Record name 1H-Indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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